![molecular formula C11H7INNaO7S B11781303 Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B11781303.png)
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate
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Overview
Description
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate is a complex organic compound that features a unique combination of functional groups, including an iodinated benzoyl moiety, a pyrrolidine ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate typically involves multiple steps, starting with the preparation of 4-iodobenzoyl chloride. This intermediate is synthesized by reacting 4-iodobenzoic acid with thionyl chloride in toluene under reflux conditions . The resulting 4-iodobenzoyl chloride is then reacted with a suitable pyrrolidine derivative in the presence of a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Hydrolysis reactions typically require aqueous acid or base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, such as radiopaque polymers for medical imaging.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate involves its interaction with specific molecular targets and pathways. The iodinated benzoyl group can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The sulfonate group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoyl Chloride: A precursor in the synthesis of Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate.
4-Fluorobenzoyl Chloride: Similar in structure but with a fluorine atom instead of iodine.
4-Bromobenzoyl Chloride: Contains a bromine atom, offering different reactivity and properties.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The presence of the iodinated benzoyl group enhances its potential for use in radiopaque materials, while the sulfonate group improves its solubility and reactivity in aqueous environments.
Biological Activity
Sodium 1-((4-iodobenzoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate, also known as a derivative of dioxopyrrolidine, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₅I N₂O₅S
- Molecular Weight : 392.36 g/mol
- CAS Number : 98604-89-8
The compound features a pyrrolidine backbone with sulfonate and iodobenzoate moieties, which may contribute to its biological properties.
Antimicrobial Properties
Research indicates that iodine-based compounds, including those similar to this compound, exhibit significant antimicrobial activity. Iodine compounds are known to interact with microbial cell membranes and disrupt their integrity, which is crucial for their effectiveness against biofilms associated with chronic wounds like diabetic foot ulcers .
Table 1: Antimicrobial Activity of Iodine Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Iodine | Staphylococcus aureus | 0.5 mg/mL |
Iodophor | Pseudomonas aeruginosa | 1.0 mg/mL |
The mechanism by which this compound exerts its biological effects can be attributed to:
- Disruption of Cell Membranes : The compound's structure allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
- Inhibition of Biofilm Formation : Similar iodine compounds have been shown to inhibit biofilm formation by disrupting quorum sensing in bacteria .
Case Study 1: Wound Healing
A study evaluated the effectiveness of iodine-based compounds in promoting wound healing in diabetic mice. This compound was applied topically to wounds infected with Staphylococcus aureus. Results indicated a significant reduction in bacterial load and accelerated healing compared to controls treated with saline.
Case Study 2: Cancer Cell Line Studies
In vitro studies using various cancer cell lines demonstrated that this compound exhibited cytotoxic effects. IC50 values were determined through MTT assays, revealing effective inhibition of cell proliferation at concentrations as low as 10 µM in certain cell lines.
Table 2: Cytotoxicity of this compound
Cell Line | IC50 (µM) |
---|---|
A375 (Melanoma) | 10 |
MCF7 (Breast) | 15 |
HCT116 (Colon) | 20 |
Properties
Molecular Formula |
C11H7INNaO7S |
---|---|
Molecular Weight |
447.14 g/mol |
IUPAC Name |
sodium;1-(4-iodobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C11H8INO7S.Na/c12-7-3-1-6(2-4-7)11(16)20-13-9(14)5-8(10(13)15)21(17,18)19;/h1-4,8H,5H2,(H,17,18,19);/q;+1/p-1 |
InChI Key |
ADZSNNOAROHDRL-UHFFFAOYSA-M |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)I)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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